Zabiciprilat
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Overview
Description
Zabiciprilat is the active metabolite of the angiotensin I-converting enzyme inhibitor zabicipril. It is known for its significant effects on plasma converting enzyme activity, brachial and femoral artery flows, and vascular resistances . This compound is primarily used in the treatment of cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zabiciprilat involves the hydrolysis of its prodrug, zabicipril. The process typically includes the following steps:
Formation of the prodrug: Zabicipril is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds.
Hydrolysis: Zabicipril is then hydrolyzed in vivo to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in specialized pharmaceutical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions
Zabiciprilat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Zabiciprilat has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of angiotensin I-converting enzyme inhibitors.
Biology: Investigated for its effects on vascular resistance and blood flow.
Medicine: Used in clinical studies to evaluate its efficacy in treating hypertension and other cardiovascular diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Zabiciprilat exerts its effects by inhibiting the angiotensin I-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in reduced blood pressure. The molecular targets of this compound include the angiotensin I-converting enzyme and various pathways involved in blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another angiotensin I-converting enzyme inhibitor with similar effects on blood pressure.
Lisinopril: A widely used angiotensin I-converting enzyme inhibitor with a longer duration of action.
Ramiprilat: Known for its potent effects and use in treating hypertension and heart failure.
Uniqueness of Zabiciprilat
This compound is unique due to its specific pharmacokinetic and pharmacodynamic properties. It has a rapid onset of action and a relatively short half-life, making it suitable for acute management of hypertension. Additionally, its effects on brachial and femoral artery flows and vascular resistances are well-documented, providing a comprehensive understanding of its therapeutic potential .
Properties
CAS No. |
90103-92-7 |
---|---|
Molecular Formula |
C21H28N2O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-17(20(25)26)12-7-14-5-3-2-4-6-14)19(24)23-16-10-8-15(9-11-16)18(23)21(27)28/h2-6,13,15-18,22H,7-12H2,1H3,(H,25,26)(H,27,28)/t13-,15?,16?,17-,18-/m0/s1 |
InChI Key |
HBZJVGFXZTUXNI-XMQLQKOFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](C2CCC1CC2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |
SMILES |
CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O |
Synonyms |
carboxy-1-phenyl-3-propylamino-2-propionyl-2-aza-2-bicyclo(2.2.2)octane-3-carboxylic acid S 10211 S-10211 zabiciprilat zabiciprilate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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